molecular formula C11H8F3N3O2 B2513778 6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione CAS No. 19136-40-4

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2513778
CAS No.: 19136-40-4
M. Wt: 271.199
InChI Key: NZJQTMUNEBDVBO-UHFFFAOYSA-N
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Description

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst. One common method includes heating the reactants in ethanol with a few drops of concentrated hydrochloric acid under reflux conditions for several hours . This reaction yields the desired pyrimidine derivative after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of amino-substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and activity, making it a valuable compound for research and development in various fields.

Biological Activity

6-Amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione, with the CAS number 19136-40-4, is a pyrimidinedione derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound belongs to a class of molecules that exhibit diverse biological properties, including anti-cancer and anti-inflammatory effects.

  • Molecular Formula : C11_{11}H8_8F3_3N3_3O2_2
  • Molecular Weight : 271.20 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 0.51

Inhibition of Branched-Chain Amino Acid Transaminases (BCATs)

Recent studies have identified this compound as a potent inhibitor of branched-chain amino acid transaminases (BCATs). BCATs are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs), which are essential for various cellular functions and are implicated in cancer metabolism. The compound was shown to inhibit both BCAT1 and BCAT2 with significant potency, making it a candidate for further development as an anti-cancer therapeutic agent .

Case Studies and Experimental Data

A study published in Nature Communications reported the synthesis and evaluation of various pyrimidinediones, including this compound. The findings highlighted its ability to selectively inhibit BCAT1/2 in vitro, demonstrating an IC50_{50} value indicative of strong inhibitory activity. The compound's selectivity was confirmed through comparative studies with other known inhibitors .

CompoundTarget EnzymeIC50_{50} (µM)Selectivity
This compoundBCAT1/20.25High
BAY-771BCAT1/20.75Moderate

Cellular Activity

In cellular assays using Caco-2 intestinal cells, the compound exhibited favorable permeability characteristics. It was noted that modifications at position 6 of the pyrimidinedione core could enhance cellular uptake without compromising its inhibitory efficacy .

Safety and Toxicity

Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic concentrations. Long-term studies are ongoing to fully elucidate any potential side effects associated with chronic exposure to this compound.

Properties

IUPAC Name

6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJQTMUNEBDVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=O)NC2=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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